Alginic acid calcium sodium salt

Description

Historical Context and Discovery of Alginates

The discovery of alginate is credited to the Scottish chemist E.C.C. Stanford, who first isolated the substance from brown kelp in the 1880s. wikipedia.orgseaweed.ie In 1881, Stanford patented an extraction process for what he termed "algin," or alginic acid. wikipedia.org The initial process involved soaking algae in water or a dilute acid, followed by extraction with sodium carbonate, and finally precipitation of the alginic acid. wikipedia.org The commercial potential of alginates was not fully realized until decades later. The onset of World War II created a demand for new materials, which stimulated the growth of the alginate industry, with production facilities being established in Scotland and California to process local seaweed resources. seaweed.iegracesguide.co.uk

Natural Occurrence and Biosynthesis Pathways

Alginates are major structural components of the cell walls of brown marine algae (class Phaeophyceae), where they provide both flexibility and mechanical strength. cybercolloids.netomri.orgtandfonline.com In some species, alginate can account for up to 40% of the seaweed's total dry matter. monash.eduresearchgate.net Commercial production relies on harvesting large brown seaweeds, with the properties of the extracted alginate varying significantly depending on the species, the specific part of the alga used, and even the season of harvest. nih.govseaweed.iefao.org

Key commercial sources include giant kelp varieties and wracks. The variability in alginate properties is largely due to differences in the monomeric composition and arrangement within the polymer chain. For instance, alginates from warm-water species like Sargassum and Turbinaria often yield strong gels, while those from cold-water species may produce solutions with poor viscosity. fao.org

Table 1: Major Marine Algae Sources for Commercial Alginate Production

| Genus | Common Name | Typical Growing Regions | Notes on Alginate Properties |

|---|---|---|---|

| Macrocystis | Giant Kelp | West Coast of North America | A primary source for the alginate industry. wikipedia.orgfao.org |

| Laminaria | Kelp | North Atlantic, China, Japan | Species like L. hyperborea and L. digitata are important sources. nih.govseaweed.iefao.org |

| Ascophyllum | Knotted Wrack | North Atlantic | Harvested in regions like Norway, Scotland, and Ireland. seaweed.iefao.org |

| Sargassum | Sargasso Weed | Tropical and Subtropical Oceans | Often produces alginate with a low M/G ratio, suitable for strong gels. nih.govfao.org |

Beyond marine algae, alginate is also produced as an exopolysaccharide by two genera of bacteria: Pseudomonas and Azotobacter. monash.edugriffith.edu.aunih.gov The biosynthesis pathways in these bacteria have been extensively studied and are known to be genetically similar. nih.gov

Pseudomonas aeruginosa , an opportunistic human pathogen, produces alginate as a key component of its biofilm. frontiersin.orgpnas.org This biofilm helps protect the bacteria from host immune responses and antibiotics, particularly in the lungs of individuals with cystic fibrosis. nih.govnih.govacs.org

Azotobacter vinelandii , a non-pathogenic soil bacterium, synthesizes alginate to form desiccation-resistant cysts, which allows it to survive in harsh environmental conditions. monash.edunih.govnih.gov

Bacterial alginate production offers the potential to create "tailor-made" polymers. griffith.edu.au By controlling fermentation conditions or through genetic engineering, it is possible to produce alginates with defined molecular weights and monomer compositions. mdpi.comnih.gov A key difference from algal alginates is that bacterial alginates can be O-acetylated at the C2 and C3 positions of the mannuronic acid residues, which significantly influences their physical properties. nih.gov

Polymeric Architecture and Monomer Composition Relevance

Alginic acid is a linear, unbranched polysaccharide. nih.gov Its fundamental structure is a copolymer composed of two different monomer units: β-D-mannuronic acid (often referred to as M) and its C-5 epimer, α-L-guluronic acid (referred to as G). monash.edunih.govfrontiersin.org These two uronic acids are linked together by 1-4 glycosidic bonds. monash.edugriffith.edu.au The physical and chemical properties of a specific alginate molecule are directly determined by the relative proportion of M and G units (known as the M/G ratio) and their sequential arrangement along the polymer chain. monash.edutandfonline.comfrontiersin.org

The M and G monomers are not randomly distributed but are arranged in distinct blocks along the polymer chain. nih.govmdpi.com There are three types of blocks that can be found:

M-blocks: Homopolymeric regions consisting of consecutive β-D-mannuronic acid residues.

G-blocks: Homopolymeric regions consisting of consecutive α-L-guluronic acid residues.

MG-blocks: Regions with an alternating sequence of M and G residues. tandfonline.commdpi.com

This block structure is critical to the functionality of alginate, particularly its gelling capability. The G-blocks are responsible for the formation of strong, but often brittle, hydrogels. The unique "egg-box" structure of the G-blocks allows for specific ionic cross-linking with divalent cations, most notably calcium ions (Ca²⁺). In contrast, the M-blocks and alternating MG-blocks contribute to the flexibility and viscosity of the alginate solutions. nih.govtandfonline.com Therefore, an alginate with a high proportion of G-blocks will typically form a strong and rigid gel, whereas an alginate with a high proportion of M-blocks will form a softer, more flexible gel. tandfonline.com

Academic Significance and Research Trajectories in Advanced Biomaterial Science

The academic significance of alginic acid calcium sodium salt is underscored by its versatility and the continuous exploration of its potential in novel applications. Research trajectories in advanced biomaterial science are increasingly focused on tailoring the properties of alginate-based materials to meet specific and complex medical needs. researchgate.netresearchgate.net

A primary area of research involves the manipulation of alginate's physical and chemical properties. The ratio of its constituent monomers, β-D-mannuronic acid (M) and α-L-guluronic acid (G), significantly influences the resulting hydrogel's mechanical stiffness and degradation rate. mdpi.comnih.gov Alginates with a high G-block content form more rigid and stable gels in the presence of calcium ions, a characteristic that is actively being exploited in tissue engineering to create scaffolds with specific mechanical strengths. nih.govnih.gov Conversely, high M-block content can influence the immunogenic response, a critical factor in the design of implantable biomaterials. nih.gov

Current research is also heavily invested in the development of sophisticated drug delivery systems. The ability of calcium alginate to form a gel in situ is a key area of investigation. tandfonline.com For instance, oral formulations are being designed where a sodium alginate solution gels upon contact with the acidic environment of the stomach and subsequent interaction with calcium ions, creating a sustained-release drug depot. tandfonline.com The porous nature of the calcium alginate matrix allows for the controlled diffusion of encapsulated drugs, a process that can be fine-tuned by altering the polymer concentration and the degree of cross-linking. tandfonline.com

Furthermore, the exploration of alginate-hybrid materials represents a significant research trajectory. mdpi.com By combining this compound with other natural or synthetic polymers, researchers are creating composite materials with enhanced functionalities. researchgate.net For example, incorporating materials like chitosan (B1678972) can improve the mucoadhesive properties of alginate-based drug delivery systems, prolonging their residence time at the site of absorption. tandfonline.com The development of composite scaffolds for bone tissue engineering, which may include components like hydroxyapatite (B223615), is another active area of research aimed at improving mechanical properties and promoting tissue regeneration. frontiersin.org

The self-propulsion of calcium alginate structures is a more nascent but intriguing research path. Studies have shown that droplets of sodium alginate in a calcium chloride solution can form self-propelled hydrogels, opening up possibilities for creating active materials and micro-robotic devices for medical applications. researchgate.net

Interactive Data Table: Properties and Research Focus

| Property | Significance in Biomaterials | Key Research Trajectories |

|---|---|---|

| Biocompatibility | Essential for minimizing adverse reactions in the body. nih.gov | Investigating the influence of M/G ratio on immune response. nih.gov |

| Gelation | Forms hydrogels that mimic extracellular matrix. biomedgrid.comnih.gov | Developing in-situ gelling systems for drug delivery. tandfonline.com |

| Porosity | Allows for controlled release of encapsulated substances. tandfonline.com | Optimizing pore size for specific drug diffusion rates. |

| Mechanical Strength | Provides structural support in tissue engineering scaffolds. nih.gov | Creating hybrid materials with enhanced mechanical properties. researchgate.netmdpi.com |

| Biodegradability | Allows for gradual absorption by the body. nih.gov | Controlling degradation rates for timed drug release and tissue regeneration. |

| Mucoadhesion | Enhances retention time for drug delivery systems. nih.govtandfonline.com | Developing composite materials with improved adhesive properties. tandfonline.com |

Detailed research findings continue to illuminate the nuanced behavior of this compound. For example, studies have demonstrated that the diffusion of proteins within alginate gels is influenced by the guluronic acid content, with lower G-content gels showing greater protein diffusivity. researchgate.net In the context of wound healing, dressings made from calcium alginate have been shown to significantly accelerate wound area reduction compared to other treatments. magonlinelibrary.com Specifically, the ion exchange between the dressing and wound exudate, where calcium ions are released, not only promotes a moist healing environment but also contributes to hemostasis. hmpgloballearningnetwork.comresearchgate.net

The ongoing research into this compound is a testament to its enduring importance in advanced biomaterial science. The ability to precisely control its properties through chemical modification and combination with other materials ensures its continued role in the development of innovative solutions for a wide range of medical challenges.

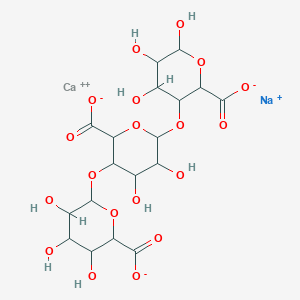

Structure

2D Structure

Properties

IUPAC Name |

calcium;sodium;6-[2-carboxylato-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O19.Ca.Na/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);;/q;+2;+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIUPNZUZCGXCA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23CaNaO19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies for Alginic Acid Calcium Sodium Salt Systems

Extraction and Purification Processes from Natural Sources

The journey from seaweed to purified alginate involves several critical steps designed to isolate and refine the polysaccharide.

Acid Precipitation and Alkaline Treatment Methods

The initial step in extracting alginates from brown algae involves converting the insoluble mixed salts of alginic acid (calcium, magnesium, sodium, and potassium salts) present in the seaweed's cell walls into a soluble form. This is typically achieved through a two-stage process:

Acid Pre-treatment: The raw seaweed is first treated with a dilute acid, such as hydrochloric or sulfuric acid. This acid wash serves a dual purpose: it displaces the divalent cations (calcium and magnesium) from the alginate matrix, converting the insoluble alginate salts into water-insoluble alginic acid. This step also helps to remove acid-soluble impurities like pigments and some minerals.

Alkaline Extraction: The resulting alginic acid-rich seaweed residue is then subjected to an alkaline treatment, typically using a sodium carbonate solution. This process neutralizes the alginic acid, converting it into its water-soluble sodium salt, sodium alginate. The resulting viscous slurry contains dissolved sodium alginate and the remaining insoluble seaweed components, primarily cellulose. The mixture is then diluted with water to reduce its viscosity and filtered to separate the sodium alginate solution from the solid residues.

Following extraction, the alginate is precipitated from the solution. Two primary methods are employed:

Acid Precipitation: Adding acid to the sodium alginate solution lowers the pH, causing the insoluble alginic acid to precipitate out as a soft gel. This gel is then dewatered.

Calcium Chloride Precipitation: Alternatively, adding a calcium chloride solution to the sodium alginate extract causes the formation of fibrous, insoluble calcium alginate, which is readily separated. This calcium alginate can then be converted back to alginic acid by treatment with acid.

Finally, the purified alginic acid is converted to sodium alginate by reacting it with sodium carbonate in an alcohol-water mixture, where the sodium alginate is insoluble and can be easily separated, dried, and milled.

Conversion of Alginate Salts to Soluble Forms

The solubility of alginate is highly dependent on its salt form and the surrounding chemical environment. Monovalent salts of alginic acid, such as sodium, potassium, and ammonium (B1175870) alginate, are generally soluble in water, forming viscous solutions. In contrast, divalent salts, with the notable exception of magnesium alginate, and trivalent salts are typically insoluble in water.

The conversion of insoluble alginate salts, like calcium alginate, into a soluble form is a key step in many applications. This is often achieved through an ion exchange process. For instance, insoluble calcium alginate can be converted to soluble sodium alginate by treatment with a solution containing sodium ions, such as sodium carbonate or sodium phosphate (B84403) buffer at a neutral pH. This process effectively reverses the ionic cross-linking, releasing the alginate chains into the solution.

Furthermore, to enable the modification of alginates in organic solvents, they can be converted to tetrabutylammonium (B224687) (TBA) salts. This conversion renders the alginate soluble in polar aprotic solvents, opening up possibilities for various chemical modifications.

Control of Molecular Weight Distribution during Extraction

The molecular weight and its distribution are critical parameters that significantly influence the properties of the final alginate product, such as viscosity and gel strength. Several factors during the extraction process can be controlled to manipulate the molecular weight of the extracted alginate:

Extraction Conditions: The temperature and duration of both the acid and alkaline treatments can impact the degree of polymer degradation. Higher temperatures and longer extraction times can lead to a reduction in molecular weight. For example, acid treatment is known to degrade the ether bonds in the polymer chain, resulting in alginates with lower molecular weight.

Source of Algae: The species of brown algae used as the raw material plays a significant role in the initial molecular weight of the alginate.

Purification Method: The chosen precipitation route can also affect the molecular weight. For instance, the calcium chloride precipitation method followed by acid treatment has been shown to yield alginates with a lower molecular weight compared to ethanol (B145695) precipitation.

Enzymatic Treatment: Enzyme-assisted extraction methods have been explored to obtain alginates with specific molecular weight profiles and lower levels of protein and polyphenol contaminants.

By carefully controlling these parameters, it is possible to produce alginates with a desired molecular weight distribution, which is crucial for tailoring their performance in specific applications.

Controlled Synthesis of Alginic Acid Calcium Sodium Salt Structures

The formation of alginate gels is a cornerstone of their utility. The controlled synthesis of this compound structures is primarily achieved through ionic gelation, a process that leverages the interaction between the negatively charged alginate polymer and multivalent cations.

Ionic Gelation Techniques

Ionic gelation is a widely used method for creating alginate-based hydrogels, microparticles, and beads. The process involves the cross-linking of alginate polymer chains by multivalent cations, most commonly calcium ions (Ca²⁺). The gelling mechanism is often described by the "egg-box model," where the cations fit into the cavities formed by the G-blocks of adjacent alginate chains, creating a three-dimensional network.

The properties of the resulting gel, such as strength and homogeneity, are influenced by several factors, including the concentration of alginate and the cross-linking cation, the type of cation used, and the method of gelation.

External gelation, also known as the diffusion method, is a common and straightforward technique for producing alginate beads and microcapsules. In this method, a solution of sodium alginate is extruded, often as droplets, into a solution containing a soluble calcium salt, typically calcium chloride (CaCl₂).

As the sodium alginate droplets come into contact with the calcium chloride solution, calcium ions diffuse from the external solution into the droplets. This diffusion of Ca²⁺ ions initiates the ionic cross-linking of the alginate chains, starting from the surface of the droplet and progressing inwards. This process results in the formation of solid, water-insoluble calcium alginate beads.

A key characteristic of external gelation is the formation of a non-homogeneous gel structure. The concentration of calcium and, consequently, the cross-linking density is highest at the surface of the bead and decreases towards the core. This can result in a gradient of properties within the bead. Despite this, external gelation is a preferred method for applications like encapsulation and coating due to its simplicity and the robust nature of the resulting particles.

The physical characteristics of the beads, such as size and shape, can be controlled by various process parameters, including the concentration of the alginate and calcium chloride solutions, the nozzle size used for extrusion, and the dropping height.

Internal Setting Method

The internal setting method, also known as internal gelation, is a technique used to create uniform and homogenous alginate hydrogels. Unlike external gelation where a sodium alginate solution is directly introduced to a calcium chloride bath, leading to rapid and often non-uniform gelation, the internal setting method relies on the controlled, in-situ release of calcium ions within the alginate solution. nih.gov

This is typically achieved by using a combination of a sparingly soluble calcium salt, most commonly calcium carbonate (CaCO₃), and a slowly hydrolyzing acidulant, such as glucono-δ-lactone (GDL). brieflands.comscispace.com The process begins with the dispersion of CaCO₃ particles within a sodium alginate solution. As CaCO₃ has very low solubility in water at neutral pH, it does not immediately release a significant amount of calcium ions to initiate gelation. brieflands.com

The gelation process is triggered by the addition of GDL. scispace.com GDL slowly hydrolyzes in the aqueous environment to form gluconic acid. This gradual decrease in pH causes the calcium carbonate to dissolve, releasing Ca²⁺ ions uniformly throughout the solution. brieflands.comwpmucdn.com These released calcium ions then interact with the guluronate (G) blocks of the alginate polymer chains, leading to the formation of a three-dimensional, cross-linked hydrogel network, often described by the "egg-box model". wpmucdn.com

The rate of gelation can be tailored by adjusting the concentrations of CaCO₃ and GDL, as well as their molar ratio. tulane.edu A higher concentration of GDL leads to a faster drop in pH and consequently a more rapid release of calcium ions, resulting in a shorter gelation time. wpmucdn.com Research has shown that the mechanical properties of the resulting hydrogel, such as compressive modulus and strength, increase with higher calcium content due to a greater cross-linking density. nih.gov However, an excessively rapid gelation can lead to a less homogenous network. Therefore, the ratio of CaCO₃ to GDL is a critical parameter to control for achieving a balance between gelation time and the structural integrity of the final hydrogel. scispace.comtulane.edu For instance, one study found that a 1:2 molar ratio of CaCO₃ to GDL provided a controlled gelation time of 10-30 minutes, resulting in stable mechanical properties suitable for specific applications. scispace.com

Interactive Data Table: Effect of Internal Gelation Parameters on Alginate Hydrogel Properties

| Alginate Conc. (% w/v) | CaCO₃ Conc. (mM) | GDL Conc. (mM) | Gelation Time (min) | Compressive Modulus (kPa) | Reference |

| 1.0 | 30 | 60 | 10-30 | ~5 | tulane.edu |

| 1.0 | 60 | 120 | 10-30 | ~8 | wpmucdn.com |

| 2.0 | 60 | 180 | <10 | ~15 | wpmucdn.com |

| 1.5 | 23 | - | - | ~25 (initial) | umich.edu |

| 1.0 | 200 (equivalent) | - | - | Significant stability | researchgate.net |

Influence of Cation Concentration on Gelation

The concentration of cations, particularly divalent calcium ions (Ca²⁺) and monovalent sodium ions (Na⁺), plays a crucial role in the gelation process and the resulting properties of this compound systems.

Calcium Ion Concentration: The concentration of the cross-linking agent, typically calcium chloride (CaCl₂), has a profound effect on the structure and properties of the alginate gel. An increase in the CaCl₂ concentration generally leads to a higher cross-linking density within the polymer network. nih.gov This results in gels that are mechanically stronger and stiffer. nih.gov For example, studies have shown that increasing the CaCl₂ concentration from 0.375% to 6% (w/v) improves the tensile strength of alginate films. nih.gov Similarly, the equilibrium shear modulus of alginate hydrogels has been observed to more than double when the external Ca²⁺ concentration is increased from 1mM to 4mM. nih.gov

However, a very high concentration of calcium ions can lead to rapid and uncontrolled gelation, especially in external gelation methods, which may result in a heterogeneous and brittle gel structure. nih.gov The concentration of CaCl₂ also influences the physical dimensions of the resulting structures. Higher CaCl₂ concentrations have been found to produce smaller alginate beads and can decrease the swelling ratio of hydrogels. scientific.netresearchgate.netresearchgate.net

Sodium Ion Concentration: The presence of monovalent cations, such as sodium ions from sodium chloride (NaCl), can significantly influence the properties of calcium alginate gels. Na⁺ ions can compete with Ca²⁺ ions for the binding sites on the guluronate blocks of the alginate chains. nih.gov This competition can disrupt the formation of the "egg-box" structure, leading to a weaker and softer gel.

Research has demonstrated that exposure of calcium alginate gels to physiological concentrations of NaCl can cause a significant decrease in their compressive and shear moduli. nih.govwustl.edu One study reported that after 15 hours of exposure to a physiological NaCl solution, the compressive, equilibrium shear, and dynamic shear moduli of a 1-3% alginate gel decreased by 63%, 84%, and 90%, respectively. wustl.edu This softening effect is important to consider in applications where the alginate gel will be in contact with physiological fluids. The effect of ionic strength on the dynamic moduli of alginate hydrogels can be complex; at low alginate concentrations, the moduli tend to decrease with increasing NaCl concentration, while at higher alginate concentrations, the opposite trend has been observed. polimi.it

Interactive Data Table: Influence of Cation Concentration on Alginate Gel Properties

| Cation Type | Cation Concentration | Alginate Concentration (% w/v) | Observed Effect | Reference |

| CaCl₂ | 0.375% - 6% (w/v) | 2 | Increased tensile strength, decreased elongation at break and swelling capacity. | nih.gov |

| CaCl₂ | 1 mM vs 4 mM | Not specified | Equilibrium shear modulus more than doubled. | nih.gov |

| CaCl₂ | 1% - 10% | Not specified | Swelling percentage decreases with increasing CaCl₂ concentration. | researchgate.net |

| NaCl | Physiological | 1-3 | Decrease in compressive and shear moduli by 63% and 84% respectively after 15h. | wustl.edu |

| NaCl | Increasing Ionic Strength | Low | Decrease in dynamic moduli. | polimi.it |

| NaCl | Increasing Ionic Strength | High | Increase in dynamic moduli. | polimi.it |

Microfluidic-Assisted Synthesis of Micro- and Nanoparticles

Microfluidic technology offers a powerful platform for the synthesis of alginate micro- and nanoparticles with precise control over their size, shape, and morphology. researchgate.net This high degree of control is achieved through the manipulation of fluid flows at the micrometer scale, enabling the production of highly monodisperse particles, which is challenging to achieve with conventional bulk methods. wustl.edu

A common microfluidic approach for generating alginate particles involves the use of a flow-focusing or T-junction geometry. In this setup, an aqueous sodium alginate solution (the dispersed phase) is introduced into a microchannel where it is sheared by a continuous, immiscible oil phase. This shearing action leads to the formation of uniform droplets. The gelation of these droplets into solid particles is then induced by introducing calcium ions.

To avoid premature gelation and clogging of the microfluidic channels, various strategies have been developed. One effective method is to use a water-soluble calcium-EDTA complex mixed with the alginate solution. wustl.edu The EDTA chelates the calcium ions, preventing them from cross-linking the alginate chains under neutral pH conditions. After droplet formation, the gelation is triggered on-demand by reducing the pH, which causes the dissociation of the calcium-EDTA complex and the release of Ca²⁺ ions. wustl.edu This can be achieved, for example, by introducing an acid into the oil phase. nih.gov Another approach involves the co-flow of a calcium chloride solution alongside the alginate stream, separated by a buffer layer to control the diffusion of calcium ions and the rate of gelation. tums.ac.ir

The size of the resulting alginate particles can be precisely tuned by adjusting the flow rates of the dispersed and continuous phases. nih.govresearchgate.netmdpi.com Generally, increasing the flow rate of the continuous phase or decreasing the flow rate of the dispersed phase leads to the formation of smaller droplets. nih.gov The dimensions of the microfluidic channels also play a critical role in determining the particle size. wustl.edu

Interactive Data Table: Research Findings on Microfluidic Synthesis of Alginate Particles

| Dispersed Phase (Aqueous) | Continuous Phase (Oil) | Gelation Method | Flow Rate (Dispersed/Continuous) | Resulting Particle Size | Reference |

| 1.5% (w/w) Alginate | Mineral oil with 0.3% (w/w) Span 80 | External gelation with 0.1-1 M CaCl₂ in co-flow | 0.5 µL/min / 1000-2000 µL/min | 60-200 µm | acs.orgresearchgate.net |

| 2% (w/v) Alginate with Ca-EDTA | Oil phase | Internal gelation (pH trigger) | 50 µL/h / 100-500 µL/h | As small as 10 µm | wustl.edu |

| 0.5-1.0% (w/v) Alginate | Vegetable oil | External gelation | 5 mL/h / 83-293 mL/h | 191.6 ± 1.8 µm to 390.5 ± 1.7 µm radius | nih.gov |

| 1-2% Alginate | Oil | External gelation | 0.1–0.5 mL/h / 0.7–2.4 mL/h (multistage) | 500-1000 µm | mdpi.com |

| Alginate with CaCl₂ | Oil | Pico-injection | 20 µl/h (injection) / 800 µl/h (main) | Dependent on injection rate | nih.gov |

Wet Spinning and Fiber Formation Techniques

Wet spinning is a well-established and widely used technique for the production of alginate fibers. nih.gov The fundamental principle of this method involves the extrusion of a viscous sodium alginate solution, often referred to as the "spinning dope (B7801613)," through a spinneret into a coagulation bath containing divalent cations, most commonly calcium chloride (CaCl₂). scientific.netucl.ac.uk As the sodium alginate solution comes into contact with the CaCl₂ bath, an ion-exchange reaction occurs where sodium ions are replaced by calcium ions. This leads to the cross-linking of the alginate chains and the formation of solid calcium alginate fibers. nih.gov

The properties of the resulting fibers, such as their morphology, mechanical strength, and elongation, are highly dependent on various process parameters. The concentration of the sodium alginate in the spinning dope is a critical factor. researchgate.net Higher alginate concentrations generally result in fibers with a smoother surface morphology and improved mechanical properties. For instance, one study showed that as the sodium alginate concentration was increased from 1.5% to 3.5%, the tensile strength and elongation at break of the fibers increased, reaching 13.6 ± 1.2 cN/tex and 8 ± 0.5%, respectively, at a 3.5% concentration. scientific.netresearchgate.net

The composition of the coagulation bath also significantly influences the fiber characteristics. The concentration of CaCl₂ in the bath affects the rate of gelation and the final cross-linking density of the fibers. nih.gov In addition to CaCl₂, other metal ions such as zinc (Zn²⁺), barium (Ba²⁺), copper (Cu²⁺), and aluminum (Al³⁺) can be blended with Ca²⁺ in the coagulation bath to modify the properties of the resulting fibers, including their mechanical strength and flame retardancy. tulane.edunih.gov The drawing ratio, which is the extent to which the fibers are stretched after extrusion, can also enhance the orientation of the polymer chains and improve the tenacity of the fibers. nih.gov

Interactive Data Table: Research Findings on Wet Spinning of Alginate Fibers

Freeze-Drying for Porous Scaffold Fabrication

Freeze-drying, or lyophilization, is a widely employed technique for fabricating highly porous three-dimensional (3D) scaffolds from alginate hydrogels. brieflands.comnih.gov This method is particularly useful for applications in tissue engineering, where a porous and interconnected structure is essential to facilitate cell seeding, migration, nutrient transport, and waste removal. brieflands.commdpi.com

The process begins with the formation of a calcium alginate hydrogel, which is then frozen. The freezing step is critical as it determines the final pore structure of the scaffold. researchgate.net During freezing, ice crystals form within the hydrogel matrix. The alginate polymer is excluded from the growing ice crystals and becomes concentrated in the interstitial spaces. The size and morphology of these ice crystals, which act as a template for the pores, are influenced by the freezing temperature and the cooling rate. researchgate.nettudublin.ie

After the hydrogel is completely frozen, it is placed in a freeze-dryer, where the pressure is lowered and a vacuum is applied. This causes the frozen water (ice crystals) to sublimate, meaning it transitions directly from a solid to a gaseous state without passing through a liquid phase. The removal of the ice crystals leaves behind a network of interconnected pores, creating the porous scaffold. nih.gov

The final pore size and porosity of the scaffold can be tailored by controlling the freeze-drying parameters. Lower freezing temperatures generally lead to the formation of smaller ice crystals and, consequently, smaller pores in the final scaffold. researchgate.net For example, one study reported that the pore sizes of freeze-dried alginate scaffolds decreased from a range of 250-320 µm to 180-200 µm as the alginate concentration was increased from 4% to 16% (w/v), which also affects the ice crystal formation. brieflands.com Another study demonstrated that varying the final freezing temperature between -10°C and -40°C affects the microarchitecture of the scaffold. researchgate.net The concentration of the initial alginate solution also plays a role; higher concentrations can lead to scaffolds with higher compressive strength but potentially smaller pore sizes. brieflands.com

Interactive Data Table: Research Findings on Freeze-Drying of Alginate Scaffolds

| Alginate Concentration (% w/v) | Freezing Temperature (°C) | Resulting Pore Size (µm) | Porosity (%) | Compressive Strength (MPa) | Reference |

| 4 | -20 | 250 - 320 | ~83 | < 1 | brieflands.com |

| 8 | -20 | 220 - 250 | ~80 | ~2.7 | brieflands.com |

| 16 | -20 | 180 - 200 | ~58 | > 3 | brieflands.com |

| 0.75 | -10 / -40 | Not specified | Not specified | 3.83 ± 0.45 kPa (compressive modulus) | researchgate.net |

| Not specified | Lower temperatures | Denser, more compact structure | High | Increased | researchgate.net |

| Not specified | -10 | 65 - 160 | Not specified | Not specified | researchgate.net |

| Not specified | -20 | 40 - 110 | Not specified | Not specified | researchgate.net |

Advanced Structural and Mechanistic Characterization of Alginic Acid Calcium Sodium Salt Formulations

Spectroscopic Analysis of Polymeric Structure

The unique properties of alginate are intrinsically linked to its composition and the sequential arrangement of its constituent monomers. Spectroscopic techniques are invaluable tools for elucidating these structural details.

Nuclear Magnetic Resonance (NMR) for M/G Ratio and Block Sequencing

Alginate is a linear copolymer composed of (1,4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. mdpi.com The ratio and distribution of these monomers, known as the M/G ratio and block sequencing, are critical determinants of the physical and chemical properties of the resulting alginate gel. rug.nl

¹H NMR spectroscopy is a powerful technique for determining the M/G ratio and the diad frequencies (FMM, FGG, FMG) of alginate. mdpi.comresearchgate.net Key signals in the ¹H NMR spectrum are assigned to the anomeric protons of the G residues, the anomeric protons of the M residues, and the H-5 protons of the G residues. mdpi.comcore.ac.uk By integrating these specific peaks, the molar fractions of M and G units, as well as the frequencies of MM, GG, and MG/GM diads, can be calculated. mdpi.comresearchgate.net For instance, research on alginates from various brown seaweeds has shown M/G ratios ranging from 1.04 to 4.41, indicating a predominance of mannuronic acid in those samples. mdpi.com It has been demonstrated that alginates with a higher G content tend to form stronger and more brittle gels, while those with a higher M content produce more elastic and flexible gels. mdpi.com

While solution-state NMR often requires acid hydrolysis to obtain well-resolved spectra, which can be time-consuming and destructive, solid-state NMR (MAS NMR) can be used on intact hydrogels to determine M/G ratios, bypassing the need for hydrolysis. rug.nl The resolution and M/G ratios obtained by both techniques are generally comparable and in good agreement. rug.nl

Table 1: Representative ¹H NMR Peak Assignments for Alginate Monomers

| Peak Assignment | Chemical Shift (ppm) | Corresponding Proton |

| I | ~5.1-5.2 | Anomeric hydrogen of guluronic acid (G) |

| II | ~4.7-4.9 | Anomeric hydrogens of mannuronic acid (M1) and H-5 of alternating blocks (GM-5) |

| III | ~4.5-4.6 | H-5 of guluronic acid residues in homopolymeric G blocks |

Data compiled from multiple sources. mdpi.comresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Cross-linking

FTIR spectroscopy is a valuable technique for identifying the functional groups present in alginate and for monitoring the changes that occur during cross-linking with calcium ions. The FTIR spectrum of sodium alginate exhibits characteristic absorption bands corresponding to hydroxyl (O-H), aliphatic C-H, and carboxylate (COO⁻) functional groups. researchgate.netnih.gov

The cross-linking of sodium alginate with calcium ions to form calcium alginate is a key process in the formation of hydrogels. This ionic binding between Ca²⁺ ions and the carboxylate groups of the alginate chains, particularly the G-blocks, can be observed through shifts in the FTIR spectrum. nih.govresearchgate.net Specifically, the asymmetric and symmetric stretching vibrations of the carboxylate group are sensitive to the ionic environment. researchgate.netresearchgate.net A shift in these bands upon the addition of calcium chloride provides evidence of successful cross-linking. researchgate.net The interaction between Ca²⁺ and the carboxyl and hydroxyl groups of alginate forms a chelating structure. researchgate.net

The degree of cross-linking can be influenced by the concentration of calcium ions. researchgate.net An increase in calcium concentration can lead to more extensive cross-linking, which in turn affects the physical properties of the resulting hydrogel. mdpi.com

Table 2: Key FTIR Absorption Bands for Sodium Alginate and Calcium Alginate

| Functional Group | Wavenumber (cm⁻¹) - Sodium Alginate | Wavenumber (cm⁻¹) - Calcium Alginate | Notes |

| O-H stretching | 3000-3600 | 3000-3600 | Broad band |

| Asymmetric COO⁻ stretching | ~1600-1650 | Shifted compared to sodium alginate | Indicates ionic interaction with Ca²⁺ |

| Symmetric COO⁻ stretching | ~1406-1460 | Shifted compared to sodium alginate | Indicates ionic interaction with Ca²⁺ |

| C-O stretching of pyranosyl ring | ~1010-1100 | ~1010-1100 | |

| Mannuronic acid residue | ~883 | ~883 | |

| Guluronic acid residue | ~787, ~1025 | ~787, ~1025 |

Data compiled from multiple sources. researchgate.netnih.govresearchgate.netecronicon.net

Circular Dichroism for Conformation Studies

Circular dichroism (CD) spectroscopy is a sensitive method for studying the conformation of alginate chains in solution and for determining the diadic composition (FGG, FMM, and FGM+MG). nih.gov The different diad structures (MM, GG, and alternating MG) exhibit distinct CD spectra, highlighting the influence of neighboring residues on the chiroptical properties of the polymer. nih.gov

By using a linear combination of the CD spectra of the three limiting diads (polymannuronate, polyguluronate, and polyalternating MG), the diadic composition of a given alginate sample can be accurately determined. nih.gov The results obtained from CD spectroscopy have shown excellent agreement with those from ¹H NMR spectroscopy. nih.gov

Furthermore, CD can be used to study the interactions between alginate and other molecules, such as dyes and cations. nih.gov The binding of divalent cations like Ca²⁺, particularly to the guluronate-rich regions, can induce conformational changes in the alginate chain, which can be monitored by CD spectroscopy. nih.gov These conformational changes are directly related to the gelation process.

Rheological and Mechanical Property Characterization of Gels and Films

The macroscopic properties of alginate gels and films, such as their strength, elasticity, and stability, are a direct consequence of their microscopic structure. Rheological and mechanical testing provides crucial insights into these properties.

Viscoelastic Properties and Gel Strength

Alginate hydrogels exhibit viscoelastic behavior, meaning they possess both viscous (liquid-like) and elastic (solid-like) properties. The viscoelastic properties are commonly characterized by the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. knust.edu.gh

Several factors influence the viscoelastic properties and gel strength of calcium alginate gels:

Alginate Concentration: Higher concentrations of alginate generally lead to stiffer gels with higher G' values.

Calcium Ion Concentration: Increasing the concentration of Ca²⁺, the cross-linking agent, results in a higher cross-linking density and consequently, a higher elastic modulus and gel strength. mdpi.comknust.edu.ghmdpi.com However, excessive calcium can lead to negative effects like syneresis. mdpi.com

M/G Ratio: Alginates with a higher content of guluronic acid (G) blocks form stronger and more rigid gels due to the specific "egg-box" binding of calcium ions in the G-block regions. nih.gov

Molecular Weight: Higher molecular weight alginates generally form stronger gels. nih.govnih.gov

Temperature: The mechanical properties of alginate gels can be temperature-dependent.

Rheological measurements, such as frequency sweeps, show that for alginate gels, the storage modulus (G') typically increases with increasing frequency, while the dynamic viscosity decreases, a behavior known as shear thinning. knust.edu.ghnsf.gov This shear-thinning property is advantageous for applications like injectable hydrogels. nsf.gov

Table 3: Factors Influencing the Viscoelastic Properties and Gel Strength of Calcium Alginate Gels

| Factor | Effect on Gel Strength/Storage Modulus (G') |

| ↑ Alginate Concentration | ↑ |

| ↑ Calcium Ion Concentration | ↑ |

| ↑ G-block Content (lower M/G ratio) | ↑ |

| ↑ Molecular Weight | ↑ |

Syneresis Phenomena and Control Factors

Syneresis is the spontaneous shrinkage of a gel and the subsequent expulsion of the liquid phase. researchgate.netrsc.org In calcium alginate gels, this phenomenon is often undesirable as it affects the dimensional stability of the gel. researchgate.netrsc.org Syneresis is driven by the continued and enhanced association of alginate chains, particularly the G-blocks, facilitated by the calcium ions, leading to a more compact network and the release of water. rsc.orgresearchgate.net

Several factors are known to control syneresis in calcium alginate gels:

Calcium Concentration: An excess of calcium ions is a primary driver of syneresis. mdpi.com Controlling the calcium/alginate ratio is crucial to minimize this effect. mdpi.com

Molecular Weight: Alginates with a lower molecular weight tend to exhibit less syneresis. researchgate.netresearchgate.net This is likely due to a less extensive network reorganization and contraction during gelation. mdpi.com

M/G Ratio and Block Structure: Alginates with a high proportion of flexible alternating MG-blocks can show increased syneresis. mdpi.com The growth of junction zones, primarily composed of G-blocks, is considered a major driving force for syneresis. researchgate.net

Gelation Mechanism: The method of gelation can influence syneresis. Internal gelation methods, where calcium is released slowly and uniformly within the alginate solution, tend to produce gels with less syneresis compared to external gelation methods. mdpi.com

Understanding and controlling these factors are essential for designing alginate gel formulations with the desired stability and mechanical properties for specific applications.

Tensile Strength and Elasticity

The mechanical resilience of alginic acid calcium sodium salt formulations is a critical determinant of their performance. Tensile strength, which measures the force required to pull the material to its breaking point, and elasticity, its ability to deform and return to its original shape, are governed by the concentration of both the alginate and the cross-linking calcium ions.

Studies have shown that the tensile strength of alginate films generally increases with the concentration of calcium chloride used in their preparation, up to a certain point. For instance, increasing the calcium chloride concentration can lead to a significant rise in tensile stress. researchgate.netresearchgate.net One study found that sodium alginate films cross-linked with 0.8 M CaCl2 for 8 minutes exhibited the highest tensile stress at 3.92 ± 0.3 MPa. researchgate.net Another investigation reported that increasing calcium chloride concentration to 1.4% resulted in a maximum tensile stress, which was several times the stoichiometric requirement of the polymer's carboxylate groups. researchgate.net Similarly, the Young's modulus, a measure of stiffness, can be enhanced by increasing the calcium ion concentration. researchgate.net For example, a Young's modulus of approximately 0.5 MPa was achieved with a CaCl2 concentration near 1.4%. researchgate.net

The elasticity of these hydrogels is also heavily influenced by the ionic environment. The elastic modulus of calcium-alginate sodium chloride hydrogels has been observed to increase from 0.01 to 19 kPa as the calcium ion concentration was raised from 2 to 10 mM. nih.govmdc-berlin.de Furthermore, the equilibrium shear modulus of alginate hydrogels shows a significant dependence on the external calcium concentration, more than doubling when the concentration increased from 1mM to 4mM. nih.gov However, excessive concentrations of cross-linkers can sometimes lead to a decrease in mechanical properties. researchgate.net

Interactive Table: Mechanical Properties of this compound Formulations

| Formulation Details | Tensile Strength (MPa) | Young's Modulus (MPa) | Elastic Modulus (kPa) | Reference |

| Sodium Alginate film with 0.8 M CaCl2 (8 min) | 3.92 ± 0.3 | 27.81 ± 7 | - | researchgate.net |

| Sodium Alginate film with 1.4% CaCl2 | Max value | ~0.5 | - | researchgate.net |

| Ca-alginate NaCl hydrogel (2 mM Ca2+) | - | - | 0.01 | nih.govmdc-berlin.de |

| Ca-alginate NaCl hydrogel (10 mM Ca2+) | - | - | 19 | nih.govmdc-berlin.de |

| Alginate hydrogel (1 mM Ca2+) | - | - | 1.26 ± 0.28 (Shear) | nih.gov |

| Alginate hydrogel (4 mM Ca2+) | - | - | 2.72 ± 0.11 (Shear) | nih.gov |

| Sodium Alginate film (control) | 0.611 | - | - | nih.gov |

| 0.5 g Bacillus subtilis reinforced film | 0.858 | - | - | nih.gov |

Microscopic and Morphological Investigations

Scanning Electron Microscopy (SEM) for Surface and Internal Structure

Scanning Electron Microscopy (SEM) provides valuable insights into the three-dimensional surface and internal structure of this compound formulations. SEM analyses have revealed that the incorporation of sodium alginate can improve the microstructure of composite films. researchgate.net The cross-linking process with calcium chloride influences the homogeneity and orientation of the film's structure. researchgate.net In the context of hydrogels, as the concentration of alginate increases, the cross-linking network becomes tighter, which in turn modifies the internal structure and enhances mechanical strength. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Aggregate Structures

Atomic Force Microscopy (AFM) offers high-resolution imaging of the surface topography and the arrangement of polymer aggregates. nih.gov Studies using AFM have shown that the surface roughness of alginate hydrogels is influenced by the alginate concentration. For instance, a 0.5% (w/v) alginate hydrogel exhibited a surface roughness of 101 ± 6 nm, which decreased to 57 ± 1 nm for a 2.0% (w/v) alginate concentration. nih.govresearchgate.net The pore sizes within the hydrogel also vary with alginate concentration, with larger pores observed at lower concentrations. nih.govresearchgate.net

AFM can also be used to measure the local elastic properties of the hydrogel. researchgate.net High-resolution AFM of hydrated alginate hydrogels has revealed that upon cross-linking, the basic units consist of "egg-box" dimers that assemble into long fibrils. These fibrils then congregate to form a sponge-like structure. nih.gov The surface of calcium alginate beads has also been characterized by AFM, providing detailed topographical information. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology

Transmission Electron Microscopy (TEM) is instrumental in visualizing the morphology of nanoparticles derived from this compound. TEM has been used to characterize the structure of calcium alginate gels, revealing quantitative morphological differences between different gel formulations. nih.gov For alginate-capped silver nanoparticles, TEM images have shown the evolution of the nanoparticles over time. researchgate.net Furthermore, TEM has been employed to study the morphology of calcium alginate nanoparticles isolated from composite materials, as well as the internal structure of hydrogel nanocomposites. researchgate.netfrontiersin.org In the synthesis of alginate nanoparticles, both ionic gelation and water-in-oil emulsification methods have been optimized using TEM to achieve small, uniform nanoparticles with average sizes below 200 nm. mdpi.com

Elemental Analysis and Ion Coordination Chemistry

Role of Calcium Ions in "Egg-Box" Model

The gelation of alginate in the presence of divalent cations like calcium is famously described by the "egg-box" model. acs.orgsci-hub.se This model posits that calcium ions act as bridges between pairs of polymer chains, specifically interacting with the α-L-guluronic acid (G) blocks. acs.orgresearchgate.net The G-blocks from different chains form cavities where the calcium ions are accommodated, creating junction zones that are the basis of the gel network. researchgate.netacs.org

Fiber X-ray diffraction data supports the dimerization of polymer chains through Ca²⁺ coordination as described by the egg-box model. acs.org The strength and stereospecificity of these interactions are crucial for gel formation. nih.gov Molecular modeling has further refined this model, indicating that while the "egg-box" concept is applicable to polyguluronate, there are differences in chain-chain associations. nih.gov The initial binding of calcium ions is thought to involve a "tilted egg-box" conformation, which then evolves. acs.org The entire process of Ca²⁺-mediated molecular assembly follows steps of monocomplexation, dimerization, and multimerization, with single alginate chains growing into dimers and then larger multimers in a doubling fashion. nih.gov

Elemental analysis has been used to quantify the amount of calcium involved in cross-linking. mdpi.com One study determined that approximately 0.3 Ca²⁺ cross-linking ions per C₁₂ block of alginate are responsible for the spatial cross-linking of the chains. mdpi.com This understanding of ion coordination is fundamental to controlling the properties of this compound formulations.

Coordination Chemistry with Other Divalent Cations (e.g., Sr²⁺, Ba²⁺)

The gelation of alginic acid is not exclusive to calcium ions; other divalent cations, notably strontium (Sr²⁺) and barium (Ba²⁺), also effectively cross-link alginate chains to form hydrogels. nih.govresearchgate.net The fundamental mechanism of gelation for these cations is analogous to that of calcium, widely described by the "egg-box" model. researchgate.netnih.gov This model postulates that the divalent cations fit into the cavities formed by the G-blocks of adjacent alginate polymer chains, creating junction zones that lead to the formation of a three-dimensional gel network. researchgate.netnih.gov

While the general mechanism is similar, the specific properties of the divalent cations, such as their ionic radii and charge density, significantly influence their coordination chemistry with the alginate polymer. acs.orgresearchgate.net Quantum chemical density functional theory (DFT) calculations have revealed that alkaline earth cations like Ca²⁺, Sr²⁺, and Ba²⁺ form ionic bonds with the uronate residues of the alginate chain. researchgate.netnih.gov This is in contrast to transition metal ions, which can form stronger coordination-covalent bonds. researchgate.netnih.gov

The affinity of divalent cations for alginate is a critical factor determining the properties of the resulting hydrogel. researchgate.net Research has consistently shown that the binding affinity for alginate follows the order Ba²⁺ > Sr²⁺ > Ca²⁺. researchgate.net This differential affinity is attributed to the increasing ionic radii down the alkaline earth group, which affects the efficiency of the "egg-box" formation. researchgate.net Alginates with a higher proportion of guluronic acid (high-G alginates) exhibit a stronger preference for binding with ions of higher affinity like Ba²⁺ and Sr²⁺. nih.gov

The stronger binding of strontium and barium ions compared to calcium results in alginate hydrogels with distinct physical and mechanical properties. Gels cross-linked with Sr²⁺ and Ba²⁺ tend to be stiffer and more stable than their calcium-alginate counterparts. nih.govnih.gov For instance, studies have shown that barium alginate gels exhibit high mechanical and chemical stability. researchgate.net The increased strength and stability of these gels are a direct consequence of the enhanced affinity and more efficient packing within the "egg-box" structure.

Furthermore, the choice of divalent cation can influence the microstructure of the hydrogel, such as its porosity. For example, scanning electron microscopy has shown that the pores of a composite gel can increase with a higher concentration of Sr²⁺. popline.org This ability to tailor the hydrogel's properties by selecting the appropriate divalent cation is of significant interest for various applications. The use of strontium, in particular, has been explored in biomedical contexts due to its potential to enhance osteogenic differentiation. nih.govrsc.org

Below is a table summarizing the comparative binding affinities and resulting gel properties for Ca²⁺, Sr²⁺, and Ba²⁺ with alginate.

| Cation | Ionic Radius (pm) | Binding Affinity Order | Resulting Gel Properties |

| Ca²⁺ | 100 | 3 | Forms stable hydrogels, serves as a common reference. Elastic moduli are typically in the range of 1–100 kPa. nih.gov |

| Sr²⁺ | 118 | 2 | Higher binding affinity than Ca²⁺. researchgate.netnih.gov Forms stiffer gels. nih.gov May increase gel porosity with concentration. popline.org |

| Ba²⁺ | 135 | 1 | Highest binding affinity among the three. researchgate.net Forms the most stable and stiff hydrogels. nih.gov High-G alginates are significantly influenced by Ba²⁺. nih.gov |

This interactive table allows for a direct comparison of the key characteristics of alginate gels formed with these different divalent cations.

Chemical Modifications and Derivatization of Alginic Acid Calcium Sodium Salt

Strategies for Hydroxyl Group Modification

The secondary hydroxyl groups located at the C-2 and C-3 positions of the uronic acid residues are key targets for chemical derivatization. ijcr.inforesearchgate.netnih.gov While regioselective modification of these two hydroxyl groups can be challenging due to their similar reactivity, several strategies have been developed to functionalize them. nih.gov

A primary strategy for modifying the hydroxyl groups of alginate is through oxidation. researchgate.net This is most commonly achieved using sodium periodate (B1199274) (NaIO₄), which specifically cleaves the C2-C3 bond of the vicinal diols in the uronic acid rings. nih.govconicet.gov.armdpi.com This reaction opens the pyranose ring and introduces two highly reactive aldehyde groups per oxidized monomeric unit. nih.govconicet.gov.arresearchgate.net

The degree of oxidation can be controlled by adjusting reaction conditions, such as the molar ratio of periodate to alginate repeating units. conicet.gov.arnih.gov This modification has profound effects on the polymer's properties:

Increased Flexibility and Degradation: The ring-opening event disrupts the rigid structure of the polysaccharide chain, leading to increased molecular flexibility. nih.gov Oxidized alginate (OA) exhibits a faster and more controllable degradation rate compared to native alginate, which is advantageous for applications like tissue engineering scaffolds where the material should degrade as new tissue forms. ijcr.infoacs.orgresearchgate.netnih.gov The degradation rate increases with a higher degree of oxidation. researchgate.net For instance, one study showed that while pure alginate hydrogels had only 5% degradation after 120 hours, 50% oxidized alginate hydrogels degraded by 67.31% in the same period. researchgate.net

Altered Mechanical Properties: Oxidation generally leads to a decrease in the molecular weight of the polymer. conicet.gov.arnih.gov This, in turn, affects the gelling capability of the alginate. As the degree of oxidation increases, the elastic modulus and swelling degree of calcium-crosslinked gels tend to decrease. conicet.gov.ar Polymers with an oxidation degree higher than 10 mol% may lose their ability to form gels with calcium ions. conicet.gov.ar

The introduction of aldehyde groups makes oxidized alginate a valuable intermediate for further functionalization, particularly through reactions like reductive amination. acs.org

| Property | Effect of Increasing Oxidation Degree | Reference |

|---|---|---|

| Degradation Rate | Increases | acs.orgresearchgate.netnih.gov |

| Molecular Weight | Decreases | conicet.gov.ar |

| Gelation Ability (with Ca²⁺) | Decreases; may be lost at >10 mol% oxidation | conicet.gov.ar |

| Elastic Modulus of Gels | Decreases | conicet.gov.ar |

| Chain Flexibility | Increases | nih.govnih.gov |

Reductive amination is a powerful, two-step method that leverages the aldehyde groups introduced during oxidation to covalently attach molecules containing primary amines. researchgate.netnih.govnih.govresearchgate.net The process involves:

Imine Formation: The aldehyde groups on the oxidized alginate backbone react with primary amines to form an imine (Schiff base). mdpi.comresearchgate.net

Reduction: The resulting imine bond is then reduced to a stable secondary amine linkage, typically using a reducing agent like sodium cyanoborohydride (NaCNBH₃) or sodium borohydride. mdpi.comnih.gov

This strategy effectively grafts various functional molecules onto the alginate chain, opening pathways for creating derivatives with tailored properties. nih.govresearchgate.net For example, cysteine has been successfully attached to an alginate backbone using this method, confirmed by the appearance of new peaks in NMR spectra corresponding to the hemiacetal group formed during oxidation and the -CH₂-SH group from cysteine. mdpi.comnih.gov Similarly, peptides containing the RGD sequence and other neuropeptides have been coupled to oxidized alginate, with coupling degrees ranging from 4.0% to 5.1%. ntnu.no

By selecting different amines, a wide range of functionalities can be introduced. Grafting hydrophobic molecules like octylamine (B49996) can destroy intramolecular hydrogen bonds, enhance molecular flexibility, and induce self-assembly properties for applications such as hydrophobic drug delivery. nih.gov

The hydroxyl groups of alginate can undergo esterification reactions, most notably sulfation, to introduce new functionalities. researchgate.netrug.nlnih.gov

Sulfation involves the introduction of sulfate (B86663) groups (-SO₃H) onto the alginate backbone. This modification is of significant interest as it can produce heparin-mimicking molecules with a range of biological activities. nih.govnih.govbohrium.com Sulfated alginates (S-Alg) exhibit high binding affinity for heparin-binding proteins and various drugs, making them useful for controlled delivery systems. nih.gov Several methods can be used for chemical sulfation, employing reagents such as:

Chlorosulfonic acid in formamide (B127407) researchgate.net

Sulfur trioxide-pyridine complex in pyridine (B92270) nih.govresearchgate.net

Dicyclohexylcarbodiimide (DCC) and sulfuric acid nih.gov

The resulting sulfated alginates have been investigated for applications as antitumor agents and as components in biomaterials for tissue engineering. nih.govnih.gov The degree of sulfation is a key parameter that influences the biological function of the derivative. researchgate.net

Other Esterifications of the hydroxyl groups, such as acetylation, can also be performed. Acetylation can be achieved using acetic anhydride (B1165640) in the presence of a catalyst. nih.gov This type of modification can lead to partial degradation of the polymer chain, resulting in reduced viscosity. nih.gov

Strategies for Carboxyl Group Modification

The carboxyl group on each uronic acid residue is another primary site for chemical modification, offering a route to a different class of derivatives. ijcr.inforesearchgate.netmdpi.com These modifications often aim to attach molecules via amide or ester linkages or to graft larger polymer chains. ijcr.inforesearchgate.netnih.gov To facilitate these reactions in organic solvents, the hydrophilic sodium alginate is often converted to its organo-soluble tetrabutylammonium (B224687) (TBA) salt. mdpi.commorressier.comnih.gov

Amidation is a common strategy to couple molecules containing primary amine groups to the carboxyl functions of alginate. researchgate.netnih.gov This reaction typically employs carbodiimide (B86325) chemistry, using activating agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). mdpi.comresearchgate.net The carbodiimide activates the carboxyl group, which then reacts with a nucleophilic amine to form a stable amide bond. mdpi.comacs.org This method has been used to attach a variety of molecules, including:

Hydrophobic moieties: Long-chain amines like dodecylamine (B51217) or octylamine can be attached to create amphiphilic derivatives. acs.orgnih.govresearchgate.net

Bioactive peptides: Cell-adhesive peptides (e.g., containing the RGD sequence) are frequently coupled to alginate to improve cellular interactions for tissue engineering applications. nih.gov

Small molecules: Functional small molecules can be conjugated for specific applications, such as creating pH-sensitive hydrogels for drug delivery. nih.gov

Esterification of the carboxyl groups involves reacting the alginate with various alcohols, often in the presence of a catalyst, to form ester linkages. mdpi.comresearchgate.netresearchgate.net This modification is a key method for increasing the hydrophobicity of the naturally hydrophilic alginate. nih.govresearchgate.net By reacting the organo-soluble TBA-alginate with alkyl halides (e.g., methyl, ethyl, butyl, or benzyl (B1604629) halides), a range of partially or fully esterified alginates can be synthesized. nih.gov These alginate esters have been developed for various purposes:

Amphiphilic Derivatives: Esterification with long alkyl chains produces amphiphilic polymers that can self-assemble. researchgate.net

Pharmaceutical Excipients: Methyl ester derivatives of alginic acid have been shown to have improved compressibility and hardness, making them suitable as multifunctional excipients for direct compression in tablets. pharmaexcipients.com

Enhanced Solubility: Alginate esters can be used to form solid dispersions that enhance the aqueous solubility of poorly soluble drugs. nih.gov

| Modification Type | Reagents/Method | Attached Moiety Example | Resulting Property/Application | Reference |

|---|---|---|---|---|

| Amidation | EDC/NHS chemistry | Octylamine | Amphiphilic derivative for microencapsulation | nih.govresearchgate.net |

| Amidation | EDC/NHS chemistry | RGD peptides | Enhanced cell adhesion for tissue engineering | nih.gov |

| Esterification | TBA-alginate + Alkyl Halide | Butyl bromide | Hydrophilic alginate with maintained gelation ability | rug.nlnih.gov |

| Esterification | TBA-alginate + Alkyl Halide | Methyl iodide | Multifunctional excipient for direct compression | rug.nlpharmaexcipients.com |

| Esterification | Carbodiimide coupling | Cholesterol | Self-assembling amphiphilic derivative | nih.govresearchgate.net |

Graft copolymerization involves attaching polymer chains (grafts) to the main alginate backbone. ijcr.inforug.nl This creates hybrid materials that combine the properties of both the natural polysaccharide and the synthetic polymer. Grafting can be used to introduce hydrophobic segments onto the hydrophilic alginate, resulting in amphiphilic copolymers. nih.govresearchgate.net These amphiphilic derivatives often have the ability to self-assemble in aqueous solutions to form nano-sized structures like micelles or aggregates, which are highly valuable for drug delivery applications. nih.govresearchgate.netresearchgate.net

Several strategies exist for grafting polymers onto alginate:

Grafting onto: Pre-synthesized polymer chains with reactive end-groups can be attached to the alginate backbone. For example, an ABC-type triblock copolymer was created by conjugating a poly(lactic acid)/poly(ethylene glycol) (PLA/PEG) diblock copolymer to the reducing end of alginate. nih.gov

Grafting from: Polymerization of a monomer can be initiated from sites on the alginate backbone. Techniques like single electron transfer living radical polymerization (SET-LRP) have been used to grow polymer chains (e.g., poly(methyl methacrylate)) from an alginate macroinitiator. acs.org

Free-Radical Polymerization: Initiators like benzoyl peroxide or gamma radiation can be used to generate radicals on the alginate backbone, which then initiate the polymerization of monomers like acrylic acid, methacrylic acid, or itaconic acid. ekb.egresearchgate.net

Examples of grafted copolymers include alginate-g-poly(ε-caprolactone) (PCL) for controlled drug release and quaternized alginate-g-polytetrahydrofuran (QA-g-PTHF) for creating anti-protein surfaces and drug carriers. nih.govacs.org These modifications significantly expand the functional repertoire of alginate, enabling its use in advanced biomedical and pharmaceutical applications. researchgate.net

Impact of Modifications on Material Properties

Chemical modifications of alginic acid calcium sodium salt have a profound impact on its material properties, influencing everything from its ability to form gels to its interaction with surrounding environments. These changes are critical for designing materials with specific functionalities for use in diverse fields.

Influence on Gelation Kinetics and Stability

The gelation of alginate solutions, a hallmark property, is significantly affected by chemical modifications. The process is primarily driven by the interaction of divalent cations, most commonly calcium ions (Ca²⁺), with the guluronic acid (G-blocks) regions of the alginate chains, forming a characteristic "egg-box" structure. nih.govmdpi.com The strength and stability of these gels are directly related to the M/G ratio, with a higher G content leading to more robust and stable hydrogels. nih.govmdpi.com

Chemical modifications can alter this gelation behavior in several ways:

Cross-linking Density: Modifications that introduce new cross-linking sites or alter the availability of existing carboxyl groups for ionic cross-linking can directly impact gel strength and stability. For instance, covalent cross-linking can create more permanently stable networks compared to the reversible ionic cross-linking with calcium ions. researchgate.net

Competition for Cations: The introduction of other molecules or functional groups can compete with the G-blocks for calcium ions, thereby influencing the gelation time and the resulting gel strength. Studies have shown that the addition of free G-block oligomers to a gelling alginate solution increases the gelation time and decreases the gel strength by competing for available calcium ions. researchgate.netnih.govcapes.gov.br

Filler Interactions: The incorporation of particles, such as hydroxyapatite (B223615) (HAp), into the alginate matrix can also affect gelation. Research has indicated that HAp particles can physically "shield" the alginate chains from calcium ions, leading to a slower cross-linking process. mdpi.com

The following table summarizes the effects of different modifications on gelation properties:

| Modification | Effect on Gelation Kinetics | Effect on Gel Stability | Reference |

| Increased G-block content | Faster gelation | Increased stability | nih.govmdpi.com |

| Addition of free G-block oligomers | Slower gelation | Decreased stability | researchgate.netnih.govcapes.gov.br |

| Covalent cross-linking | Variable | Increased stability | researchgate.net |

| Incorporation of hydroxyapatite | Slower gelation | Can be enhanced | mdpi.com |

Alteration of Swelling Behavior and Water Retention

The swelling behavior and water retention capacity of alginate hydrogels are crucial properties, particularly in applications like drug delivery and tissue engineering. These characteristics are highly susceptible to chemical modifications.

Hydrophilicity and Hydrophobicity: The inherent hydrophilicity of alginate, due to its carboxyl and hydroxyl groups, leads to significant water uptake. rsc.org Chemical modifications can either enhance or reduce this hydrophilicity. For example, esterification of the carboxyl groups with hydrophobic molecules can decrease the swelling capacity. rsc.org Conversely, introducing more hydrophilic groups can increase water retention.

Cross-linking Density: The degree of cross-linking is inversely proportional to the swelling ratio. A higher cross-linking density restricts the movement of polymer chains and reduces the space available for water molecules, thus decreasing swelling. researchgate.net

pH and Ionic Strength: The swelling of alginate hydrogels is highly sensitive to the pH and ionic strength of the surrounding medium. At low pH, the carboxyl groups are protonated, reducing electrostatic repulsion between the polymer chains and causing the gel to shrink. nih.govbepls.com In the presence of monovalent cations like Na⁺, the calcium ions in the gel can be exchanged, leading to the dissolution of the gel and increased swelling. researchgate.net The type of cation in the surrounding solution also plays a role, with monovalent cations generally leading to higher swelling than divalent cations. bepls.comnih.gov

The table below illustrates how different factors influence the swelling of alginate hydrogels:

| Factor | Influence on Swelling | Reference |

| Increased cross-linking density | Decreased swelling | researchgate.net |

| Low pH | Decreased swelling | nih.govbepls.com |

| High pH (above pKa) | Increased swelling | nih.gov |

| Presence of monovalent cations | Increased swelling | bepls.comnih.gov |

| Hydrophobic modifications | Decreased swelling | rsc.org |

Modulating Surface Characteristics and Interactions

Hydrophobicity/Hydrophilicity: As mentioned earlier, the introduction of hydrophobic or hydrophilic groups can alter the surface properties. A more hydrophobic surface may promote the adsorption of certain proteins and cells, while a more hydrophilic surface can reduce non-specific protein binding. rsc.org

Topography and Roughness: Chemical modifications can also indirectly affect the surface topography and roughness of the resulting material. For instance, different cross-linking methods can lead to variations in the pore structure and surface texture of the hydrogel. researchgate.net

Methods to modulate surface characteristics include:

| Modification Technique | Impact on Surface Properties | Reference |

| Amidation | Alters surface charge | researchgate.net |

| Esterification | Increases hydrophobicity | rsc.org |

| Grafting of polymers | Introduces new functionalities and properties | researchgate.net |

| Integration of nanoparticles | Enhances cell adhesion and other functional properties | researchgate.net |

Acetylation of Alginic Acid and Its Salts

Acetylation is a significant chemical modification of alginic acid and its salts, where acetyl groups are introduced onto the hydroxyl groups of the mannuronic and guluronic acid residues. nih.govmdpi.com This modification can be achieved using reagents like acetic anhydride, often in the presence of a catalyst. mdpi.comresearchgate.net

The degree of substitution (DS), which refers to the number of acetyl groups per monosaccharide unit, can be controlled by varying the reaction conditions. mdpi.com Acetylation has a notable impact on the properties of alginate:

Reduced Hydrophilicity: The introduction of acetyl groups makes the polymer more hydrophobic, which can affect its solubility and swelling behavior. nih.gov

Altered Gelling Ability: High degrees of acetylation can interfere with the "egg-box" model of gelation. For example, fully acetylated alginate (diacetate) does not form a gel upon the addition of divalent cations. mdpi.comacs.org However, partially acetylated alginates may still retain their gelling capacity. nih.gov

Impact on Viscosity: Acetylation can lead to a reduction in the viscosity of alginate solutions, which may be indicative of partial degradation of the polymer chain during the modification process. nih.govmdpi.com

Influence on Biological Interactions: In the context of bacterial biofilms, such as those produced by Pseudomonas aeruginosa, the acetylation of alginate plays a crucial role in the biofilm's structure and its resistance to antibiotics. nih.gov Studies have shown that the degree of acetylation can impact the mesh size of the hydrogel, which in turn affects the penetration of molecules like antibiotics. nih.gov

Research has explored various methods for acetylating alginate, including reactions in both heterogeneous and homogeneous systems. nih.gov The choice of method can influence the efficiency of the reaction and the extent of polymer degradation. nih.gov

Interactions and Composite Formation with Alginic Acid Calcium Sodium Salt

Polymer Blends and Synergistic Effects

The ability of alginic acid calcium sodium salt to form blends with other biopolymers leads to materials with synergistic properties, where the combined characteristics are superior to those of the individual components. This is often achieved through co-gelation and specific interfacial interactions.

Co-gelation of this compound with other biopolymers such as pectins, chitosan (B1678972), and gellan gum results in hydrogels with tailored properties. The interactions between these polymers are often driven by electrostatic forces, hydrogen bonding, and the coordinating effects of divalent cations like calcium.

Pectins: The combination of alginate and pectin (B1162225), both anionic polysaccharides, can lead to the formation of complex gels, particularly in the presence of calcium ions. The gelation mechanism involves the "egg-box" model, where Ca²⁺ ions crosslink the guluronate blocks of alginate and the galacturonate blocks of pectin. nih.govresearchgate.net Research has shown that mixing high guluronic acid alginate with high methoxyl (HM) pectins can result in firmer, thermo-reversible gels. jrs.eu The rheological properties of these mixed gels can be complex, with some studies indicating that at certain ratios, the mixture can lead to structural inhomogeneities, such as the formation of alginate aggregates within a pectin matrix. researchgate.net The modulation of calcium-induced gelation of pectin by oligoguluronates (derived from alginate) has been studied, revealing that the interaction mechanisms differ, with oligoguluronates promoting pectin gelation under specific conditions. nih.gov

Chitosan: As a cationic polysaccharide, chitosan readily forms polyelectrolyte complexes with anionic alginate. nih.gov This interaction is fundamental to creating composite materials like beads and films. Calcium alginate-chitosan beads, for instance, exhibit a more resistant structure compared to pure calcium alginate beads, attributed to the interactions between the alginate and chitosan chains. nih.gov These composites are often formed by dropping a sodium alginate solution into a calcium chloride solution that may also contain chitosan, leading to ionotropic gelation and polyelectrolyte complexation simultaneously. nih.gov Such systems have been explored for applications like the encapsulation and controlled release of active compounds. nih.govresearchgate.net